mGlu2 Receptor Affinity: C4-gem-Dimethyl Analog vs. LY354740 and Monomethyl Analogs
In competitive radioligand binding assays using [³H]LY354740 on human mGlu2 receptors, the C4-gem-dimethyl analog (compound 4) exhibited approximately 38-fold lower affinity than the parent compound LY354740 (compound 1). The affinity loss was also 2- to 3-fold greater than that of monomethyl-substituted analogs 2 (C4α-methyl) and 3 (C4β-methyl) [1].
| Evidence Dimension | mGlu2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki not explicitly numerically reported for compound 4 in abstract; described as approximately 38-fold decrease vs. compound 1 |
| Comparator Or Baseline | LY354740 (1): mGlu2 Ki ~ low nanomolar range; compound 2: Ki = 1040 nM; compound 3: Ki data in original reference |
| Quantified Difference | Approximately 38-fold reduction in affinity vs. LY354740; 2- to 3-fold reduction vs. monomethyl analogs 2 and 3 |
| Conditions | [³H]LY354740 orthosteric agonist radioligand displacement assay on recombinant human mGlu2 receptors |
Why This Matters
The substantial affinity drop quantifies the steric penalty of gem-dimethyl substitution at C4 on mGlu2 orthosteric site occupancy, directly informing SAR models and guiding selection of the appropriate tool compound for mGlu2 binding studies.
- [1] Monn, J. A.; Prieto, L.; Taboada, L.; et al. J. Med. Chem. 2015, 58 (4), 1776–1794. View Source
